(2S,3S,4S,5S,6R)-2-[2-[(5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
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Overview
Description
(2S,3S,4S,5S,6R)-2-[2-[(5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol is a disaccharide derivative obtained by the formal condensation of the hydroxy group of linalool 3,6-oxide with the anomeric center of β-D-xylosyl-(1→6)-β-D-glucose . This compound is known for its presence in certain plant metabolites, particularly in tea leaves (Camellia sinensis) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside are not well-documented. The compound is primarily studied in academic and research settings, and large-scale production methods have not been extensively developed.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5S,6R)-2-[2-[(5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol can undergo various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Common Reagents and Conditions
Oxidation: Oxidizing agents can convert linalool 3,6-oxide into other oxygenated derivatives.
Glycosylation: This reaction involves the addition of sugar moieties to the compound, often using glycosyl donors and catalysts.
Major Products
The major products formed from these reactions include linalool 3,6-oxide, various sugar derivatives, and oxidized forms of linalool .
Scientific Research Applications
(2S,3S,4S,5S,6R)-2-[2-[(5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol has several scientific research applications:
Mechanism of Action
The mechanism of action of linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside involves its interaction with various molecular targets and pathways. As a glycoside, it can be hydrolyzed to release linalool 3,6-oxide, which may exert biological effects through its interaction with cellular receptors and enzymes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
(2S,3S,4S,5S,6R)-2-[2-[(5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol can be compared with other glycosides and linalool derivatives:
Linalool 3,6-oxide primeveroside: Similar in structure but differs in the sugar moiety attached.
Linalool glycosides: These compounds share the linalool core but have different sugar attachments, affecting their solubility and biological activity.
Other glycosides: Compounds like quercetin glycosides also have sugar moieties attached to a core molecule, but their biological activities and applications differ significantly.
This compound stands out due to its unique combination of linalool and specific sugar moieties, contributing to its distinct chemical and biological properties .
Properties
CAS No. |
158799-49-6 |
---|---|
Molecular Formula |
C21H36O11 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-2-[2-[(5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H36O11/c1-5-21(4)7-6-12(31-21)20(2,3)32-19-17(27)15(25)14(24)11(30-19)9-29-18-16(26)13(23)10(22)8-28-18/h5,10-19,22-27H,1,6-9H2,2-4H3/t10-,11-,12?,13+,14-,15+,16-,17+,18+,19+,21+/m1/s1 |
InChI Key |
CXCRZTANOZWBHN-HYSWYBMCSA-N |
SMILES |
CC1(CCC(O1)C(C)(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)C=C |
Isomeric SMILES |
C[C@@]1(CCC(O1)C(C)(C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)C=C |
Canonical SMILES |
CC1(CCC(O1)C(C)(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)C=C |
Synonyms |
cis-linalool 3,6-oxide beta-primeveroside linalool 3,6-oxide 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside, (2R-trans)-isomer linalool 3,6-oxide beta-primeveroside LO-Xyl-Glc trans-linalool 3,6-oxide beta-primeveroside |
Origin of Product |
United States |
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